molecular formula C17H26BrN3O2 B2811893 4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide CAS No. 1384580-96-4

4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide

货号: B2811893
CAS 编号: 1384580-96-4
分子量: 384.318
InChI 键: RKXZVTBRIMPSPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrrole-2-carboxamide derivative featuring a bromo substituent at the 4-position, a formyl group at the 5-position, and a methyl group at the 1-position of the pyrrole ring. The carboxamide moiety is linked to a propan-2-yl chain bearing a 3,5-dimethylpiperidine group. The bromo and formyl groups may contribute to electrophilic reactivity and hydrogen-bonding interactions, while the dimethylpiperidine substituent could enhance lipophilicity and modulate pharmacokinetic properties .

属性

IUPAC Name

4-bromo-N-[1-(3,5-dimethylpiperidin-1-yl)propan-2-yl]-5-formyl-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrN3O2/c1-11-5-12(2)8-21(7-11)9-13(3)19-17(23)15-6-14(18)16(10-22)20(15)4/h6,10-13H,5,7-9H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXZVTBRIMPSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(C)NC(=O)C2=CC(=C(N2C)C=O)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the bromination of the pyrrole ring, and the coupling of these two moieties. Common reagents used in these reactions include bromine, formylating agents, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

化学反应分析

Types of Reactions

4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while substitution of the bromine atom can yield various substituted derivatives .

科学研究应用

4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its combination of substituents. Below is a comparison with hypothetical and literature-based analogues:

Compound Name Molecular Formula Key Functional Groups Notable Properties
Target Compound C₁₈H₂₅BrN₃O₂ 4-Bromo, 5-formyl, 1-methylpyrrole, dimethylpiperidine High lipophilicity (clogP ~3.8), potential CNS penetration due to tertiary amine
5-Formyl-1-methylpyrrole-2-carboxamide (Non-brominated analogue) C₈H₁₀N₂O₂ 5-formyl, 1-methylpyrrole Lower molecular weight (166.18 g/mol), increased aqueous solubility
4-Bromo-5-nitro-1-methylpyrrole-2-carboxamide (Nitro-substituted analogue) C₇H₆BrN₃O₃ 4-Bromo, 5-nitro, 1-methylpyrrole Enhanced electrophilicity, potential mutagenicity concerns
N-[1-(Piperidin-1-yl)propan-2-yl]-5-formyl-1-methylpyrrole-2-carboxamide (Dimethyl-free) C₁₆H₂₂N₃O₂ 5-formyl, 1-methylpyrrole, piperidine Reduced steric hindrance, lower logP (~2.5)

Key Differences and Implications

  • Dimethylpiperidine vs. Piperidine : The 3,5-dimethyl groups on the piperidine ring increase steric bulk, likely reducing off-target interactions with amine-sensitive receptors (e.g., serotonin receptors) compared to unsubstituted piperidine derivatives.
  • Formyl Group : The aldehyde functionality at the 5-position offers a site for further derivatization (e.g., Schiff base formation), unlike nitro or methyl groups in analogues, which are less reactive.

Solubility and Pharmacokinetics

  • The target compound’s calculated logP (3.8) suggests moderate lipophilicity, balancing membrane permeability and solubility. In contrast, non-brominated analogues (logP ~1.5–2.0) may exhibit faster renal clearance.
  • The dimethylpiperidine moiety likely improves blood-brain barrier penetration compared to polar substituents (e.g., hydroxyl groups in compounds like N-(2-Hydroxy-5-{...}phenyl)formamide) .

Reactivity and Stability

  • The formyl group is prone to oxidation, necessitating stabilization strategies (e.g., prodrug formulations). Brominated pyrroles are generally more stable under acidic conditions than nitro-substituted variants.
  • The carboxamide linkage offers hydrolytic stability compared to formamide derivatives (e.g., compounds), which may undergo faster degradation in vivo .

生物活性

4-Bromo-N-[1-(3,5-dimethylpiperidin-1-YL)propan-2-YL]-5-formyl-1-methylpyrrole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C22H30BrN3O4\text{C}_{22}\text{H}_{30}\text{BrN}_3\text{O}_4

This structure includes a pyrrole ring, a formyl group, and a carboxamide moiety, which are crucial for its biological activity.

Biological Activity Overview

Research has indicated that pyrrole derivatives, including the compound , exhibit a range of biological activities, particularly in antimicrobial and antitumor applications. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Studies have demonstrated that pyrrole-2-carboxamide derivatives possess significant antimicrobial properties. For instance, a related compound exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) below 0.016 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
Compound 32< 0.016M. tuberculosis
4-Bromo-N-[...]TBDTBD

This suggests that the structural features of the pyrrole ring and substituents play a critical role in enhancing efficacy against resistant pathogens.

Cytotoxicity and Safety Profile

The safety profile of the compound was assessed through cytotoxicity tests. Compounds similar to 4-Bromo-N-[...] showed low cytotoxicity (IC50 > 64 μg/mL), indicating a favorable therapeutic index which is crucial for drug development .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Mycolic Acid Biosynthesis : The compound targets the MmpL3 protein in M. tuberculosis, disrupting mycolic acid synthesis, which is essential for bacterial cell wall integrity .
  • Electrophilic Interactions : The bromine atom and carbonyl groups may facilitate electrophilic interactions with cellular targets, enhancing the reactivity and potential for therapeutic action.

Case Studies

Several studies have explored the efficacy of pyrrole derivatives in clinical settings:

  • Study on Drug-Resistant Tuberculosis : A recent study highlighted the effectiveness of pyrrole derivatives against multi-drug-resistant strains of M. tuberculosis, demonstrating significant reductions in bacterial load in treated subjects compared to controls .
  • Antitumor Activity : Preliminary investigations suggest that similar compounds exhibit antitumor effects through apoptosis induction in cancer cells, although specific data for 4-Bromo-N-[...] remains limited.

常见问题

Basic: What are the recommended synthetic routes for this compound?

Answer:
The synthesis typically involves multi-step reactions:

Pyrrole Core Formation : Use a Paal-Knorr or Hantzsch pyrrole synthesis to construct the 1-methylpyrrole-2-carboxamide scaffold. Bromination at position 4 and formylation at position 5 can be achieved via electrophilic substitution (e.g., NBS for bromination, Vilsmeier-Haack for formylation) .

Piperidine Sidechain Installation : React the pyrrole intermediate with 1-(3,5-dimethylpiperidin-1-YL)propan-2-amine under amide coupling conditions (e.g., EDC/HOBt or DCC).

Purification : Column chromatography (silica gel, hexane/EtOAC gradient) and recrystallization (ethanol/water) are effective for isolating the final product.
Key Characterization : Confirm via 1H^1H NMR (δ 9.8–10.2 ppm for formyl, δ 1.2–1.5 ppm for piperidine methyl groups) and HRMS (exact mass: calculated vs. observed) .

Basic: How to characterize the molecular structure using spectroscopic methods?

Answer:

  • 1H^1H NMR : Identify the formyl proton (δ ~10.0 ppm), pyrrole methyl (δ ~3.8 ppm), and piperidine methyl groups (δ ~1.2–1.4 ppm). Compare splitting patterns to theoretical predictions (e.g., coupling constants for piperidine protons).
  • 13C^{13}C NMR : Look for carboxamide carbonyl (δ ~165 ppm), formyl carbon (δ ~190 ppm), and brominated pyrrole carbons (δ ~110–120 ppm).
  • HRMS : Validate molecular formula (e.g., C20_{20}H27_{27}BrN3_3O2+_2^+ requires m/z 420.1243).
    Example Data Table :
Functional Group1H^1H NMR (ppm)13C^{13}C NMR (ppm)
Formyl (CHO)10.1 (s, 1H)190.2
Pyrrole-CH33.75 (s, 3H)35.6
Piperidine-CH31.3 (d, 6H)22.1, 24.3

Advanced: How to optimize synthesis using Design of Experiments (DoE)?

Answer:
Apply a Box-Behnken or Central Composite Design to evaluate variables:

  • Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (THF vs. DMF).
  • Responses : Yield (%), purity (HPLC area %).
    Example Optimization Table :
RunTemp (°C)Catalyst (%)SolventYield (%)Purity (%)
1605THF4288
28010DMF6895
310015THF5590
Statistical analysis (ANOVA) identifies DMF and 10% catalyst as optimal. Computational reaction path searches (e.g., DFT) can validate transition states .

Advanced: How to resolve NMR data contradictions (e.g., unexpected peaks)?

Answer:
Common issues and solutions:

  • Tautomerism : The formyl group may exhibit keto-enol tautomerism, causing split peaks. Use 1H^1H-1H^1H COSY or 1H^1H-13C^{13}C HSQC to confirm connectivity .
  • Impurities : Compare HRMS with NMR integration. For example, residual solvent (e.g., DMSO-d6 at δ 2.5 ppm) can mask signals.
  • Dynamic Effects : Variable-temperature NMR (e.g., 25°C to −40°C) can slow rotation about the carboxamide bond, resolving broad singlets .

Advanced: What computational methods predict the formyl group’s reactivity?

Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic attack at the formyl carbon. Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Reaction Pathways : Simulate nucleophilic addition (e.g., hydrazine) to the formyl group. Compute activation energies (ΔG‡) for different solvents (e.g., ΔG‡ = 25 kcal/mol in DMF vs. 30 kcal/mol in THF).
    Example Table :
NucleophileSolventΔG‡ (kcal/mol)Predicted Yield (%)
HydrazineDMF2575
HydroxylamineTHF3060

Basic: What are the solubility and stability profiles of this compound?

Answer:

  • Solubility : Highly soluble in DMSO (>50 mg/mL), moderately in DMF (10–20 mg/mL), and poorly in water (<1 mg/mL).
  • Stability : Store at −20°C under argon. Degrades in acidic conditions (t1/2_{1/2} = 24 h at pH 3) due to formyl hydrolysis. Monitor via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How to analyze contradictory bioactivity data across studies?

Answer:

  • Assay Variability : Compare protocols (e.g., cell lines, incubation times). For IC50_{50} discrepancies, normalize to positive controls.
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., hydrolyzed formyl group) that may alter activity.
  • Structural Confirmation : Re-characterize batches via single-crystal XRD (as in ) to rule out polymorphic differences .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。